molecular formula C9H18O B2750619 4-Methyloct-7-en-2-ol CAS No. 1342509-98-1

4-Methyloct-7-en-2-ol

Cat. No.: B2750619
CAS No.: 1342509-98-1
M. Wt: 142.242
InChI Key: QGJZYOPWYGEGFR-UHFFFAOYSA-N
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Description

4-Methyloct-7-en-2-ol is an organic compound with the molecular formula C9H18O and a molecular weight of 142.24 g/mol . It is characterized by the presence of a hydroxyl group (-OH) attached to the second carbon of a 4-methyloct-7-en chain. This compound is often used in research and industrial applications due to its unique chemical properties.

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 4-Methyloct-7-en-2-ol typically involves the coupling of methallyl chloride with a Grignard reagent derived from the corresponding ether of 5-bromopentan-1-ol . The reaction conditions often include the use of anhydrous solvents and inert atmospheres to prevent unwanted side reactions.

Industrial Production Methods: Industrial production of this compound may involve large-scale synthesis using similar methods as in laboratory settings but optimized for higher yields and purity. This includes the use of continuous flow reactors and advanced purification techniques such as distillation and crystallization .

Chemical Reactions Analysis

Types of Reactions: 4-Methyloct-7-en-2-ol undergoes various chemical reactions, including:

    Oxidation: The hydroxyl group can be oxidized to form a ketone or aldehyde.

    Reduction: The double bond can be reduced to form a saturated alcohol.

    Substitution: The hydroxyl group can be substituted with other functional groups under appropriate conditions.

Common Reagents and Conditions:

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Catalytic hydrogenation using palladium on carbon (Pd/C) is often employed.

    Substitution: Reagents such as thionyl chloride (SOCl2) can be used to replace the hydroxyl group with a chlorine atom.

Major Products:

Scientific Research Applications

4-Methyloct-7-en-2-ol has a wide range of applications in scientific research:

Mechanism of Action

The mechanism by which 4-Methyloct-7-en-2-ol exerts its effects involves its interaction with specific molecular targets and pathways. For instance, its role as a pheromone analog suggests it may bind to olfactory receptors, triggering a cascade of signaling events that result in behavioral changes. Additionally, its antimicrobial properties may be due to its ability to disrupt microbial cell membranes .

Comparison with Similar Compounds

    7-Methyloct-7-en-1-ol: Similar structure but with the hydroxyl group at a different position.

    4-Methyloctan-2-ol: Saturated analog of 4-Methyloct-7-en-2-ol.

    4-Methyloct-7-en-2-one: Oxidized form of this compound.

Uniqueness: this compound is unique due to its specific structural features, including the position of the hydroxyl group and the presence of a double bond. These features confer distinct chemical reactivity and biological activity compared to its analogs .

Properties

IUPAC Name

4-methyloct-7-en-2-ol
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H18O/c1-4-5-6-8(2)7-9(3)10/h4,8-10H,1,5-7H2,2-3H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

QGJZYOPWYGEGFR-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(CCC=C)CC(C)O
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H18O
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

142.24 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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